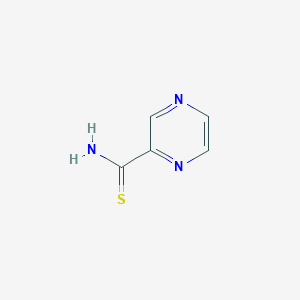

Pyrazine-2-carbothioamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la pyrazine-2-thiocarboxamide implique généralement la réaction de l'acide pyrazine-2-carboxylique avec le chlorure de thionyle pour produire le chlorure d'acyle correspondant. Ce chlorure d'acyle est ensuite traité avec des amines pour produire des pyrazine-2-carboxamides . en raison de la nature toxique du chlorure de thionyle, des méthodes alternatives telles que la réaction de Yamaguchi ont été explorées. Cette réaction implique l'utilisation du chlorure de 2,4,6-trichlorobenzoyle comme réactif de Yamaguchi, ainsi que de la 4-diméthylaminopyridine et de la triéthylamine .

Méthodes de production industrielle : La production industrielle de la pyrazine-2-thiocarboxamide peut être réalisée par des méthodes de préparation automatisées en flux. Cela implique l'utilisation d'un système de préparation en flux multi-étapes, qui permet une production efficace et évolutive du composé .

Analyse Des Réactions Chimiques

Types de réactions : La pyrazine-2-thiocarboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l'acide pyrazine-2-carboxylique.

Réduction : Les réactions de réduction peuvent produire de la pyrazine-2-carboxamide.

Substitution : Les réactions de substitution peuvent se produire au niveau des atomes d'azote ou de soufre, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Acide pyrazine-2-carboxylique.

Réduction : Pyrazine-2-carboxamide.

Substitution : Divers dérivés de pyrazine substitués.

4. Applications de la recherche scientifique

La pyrazine-2-thiocarboxamide a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.

Industrie : Le composé est utilisé dans la synthèse de divers intermédiaires pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la pyrazine-2-thiocarboxamide implique sa conversion en acide pyrazinoïque dans la cellule bactérienne. L'acide pyrazinoïque perturbe l'énergétique membranaire et inhibe les fonctions de transport membranaire à des niveaux de pH acides, conduisant à la mort de Mycobacterium tuberculosis . Le composé cible spécifiquement l'enzyme synthase d'acides gras I (FAS I), qui est essentielle à la synthèse des acides gras nécessaires à la croissance et à la réplication bactériennes .

Composés similaires :

Pyrazinamide : Un médicament de première ligne important pour le traitement de la tuberculose, connu pour son mécanisme d'action et sa structure similaires.

Pyrazine-2-carboxamide : Un dérivé réduit de la pyrazine-2-thiocarboxamide, utilisé dans des applications similaires.

N-(4-chlorophényl)pyrazine-2-carboxamide : Un dérivé avec une activité antituberculeuse accrue.

Unicité : La pyrazine-2-thiocarboxamide est unique en raison de sa structure contenant du soufre, qui confère des propriétés chimiques et des activités biologiques distinctes par rapport à ses analogues contenant de l'oxygène. Son potentiel en tant qu'agent antituberculeux, en particulier contre les souches résistantes aux médicaments, met en évidence son importance en chimie médicinale .

Applications De Recherche Scientifique

Antimycobacterial Activity

Research has shown that pyrazine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which demonstrated micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. For instance, compounds with a 5-(heptylamino) substituent showed an MIC of 0.78 µg/mL, indicating potent activity against this pathogen .

Antiviral Properties

Recent studies have focused on the antiviral potential of pyrazine derivatives against SARS-CoV-2. A series of pyrazine conjugates were synthesized and screened for their efficacy against the virus. Notably, compounds with IC50 values in the low millimolar range exhibited promising antiviral activity, suggesting that pyrazine derivatives could serve as potential therapeutic agents for COVID-19 .

Case Study 1: Antitubercular Agents

A comprehensive study explored the synthesis of substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents. The compounds were evaluated for their activity against multiple mycobacterial strains, with several candidates showing low cytotoxicity alongside effective inhibition .

| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >38 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study, microwave-assisted synthesis of pyrazine conjugates led to the identification of compounds with significant antiviral properties against SARS-CoV-2. The selectivity index of these compounds indicated enhanced efficacy compared to established antiviral drugs like Favipiravir .

| Compound ID | IC50 (mM) | CC50 (mM) | Selectivity Index |

|---|---|---|---|

| 12a | 0.2064 | 1.396 | 6.75 |

| 12i | 0.3638 | 1.142 | 3.14 |

Mécanisme D'action

The mechanism of action of Pyrazine-2-thio Carboxamide involves its conversion to pyrazinoic acid within the bacterial cell. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels, leading to the death of Mycobacterium tuberculosis . The compound specifically targets the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Pyrazinamide: An important first-line drug for tuberculosis treatment, known for its similar mechanism of action and structure.

Pyrazine-2-carboxamide: A reduced derivative of Pyrazine-2-thio Carboxamide, used in similar applications.

N-(4-chlorophenyl)pyrazine-2-carboxamide: A derivative with enhanced antitubercular activity.

Uniqueness: Pyrazine-2-thio Carboxamide is unique due to its sulfur-containing structure, which imparts distinct chemical properties and biological activities compared to its oxygen-containing analogs. Its potential as an antituberculosis agent, particularly against drug-resistant strains, highlights its significance in medicinal chemistry .

Activité Biologique

Pyrazine-2-carbothioamide is a derivative of pyrazine, a six-membered heterocyclic compound containing nitrogen. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The presence of the carbothioamide group enhances its reactivity and biological potential compared to other pyrazine derivatives.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Mycobactericidal |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds derived from pyrazine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound exhibited IC50 values ranging from 0.13 to 0.19 µM against these cell lines, indicating potent inhibitory effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazine Derivatives

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazine derivatives. A study demonstrated that certain compounds could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, with EC50 values as low as 3.68 μM . The mechanism involves upregulating Bcl-2 and downregulating cytochrome-C expression.

Table 3: Neuroprotective Activity of Pyrazine Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC12 | 3.68 | Mitochondrial pathway inhibition |

Case Studies

- Antimycobacterial Evaluation : In a comparative study, pyrazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that several compounds, including this compound, exhibited MIC values comparable to existing treatments like pyrazinamide .

- Anticancer Studies : A series of synthesized pyrazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM .

- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models demonstrated that certain pyrazine derivatives could protect human endothelial cells from hydrogen peroxide-induced damage, highlighting their potential in neurodegenerative disease therapies .

Propriétés

IUPAC Name |

pyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURPUMROGYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196699 | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-72-2 | |

| Record name | 2-Pyrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinethiocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINETHIOCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between the pyrazine derivatives studied in the research papers and what impact does this have on their activity against Mycobacterium tuberculosis ?

A: The research papers [, ] explore a range of pyrazine derivatives, focusing on modifications at the 6-position of the pyrazine ring. These modifications include various alkyl amino groups (6-RNH-), dialkylhydrazino groups (6-R2NNH-), alkoxy groups, and phenoxy groups. All derivatives were synthesized as pyrazine-2-carbothioamides. The studies aimed to evaluate how these structural changes influence the compounds' tuberculostatic activity.

Q2: What is the minimum inhibitory concentration (MIC) range observed for the pyrazine derivatives against Mycobacterium tuberculosis?

A: The research revealed a range of MIC values for the different pyrazine derivatives against Mycobacterium tuberculosis. * In one study [], pyrazine amidines and amidoximes displayed MIC values between 31.5 µg/cm3 and 2000 µg/cm3, indicating relatively weak activity. * Another study [] focusing on 6-alkyl amino and 6-dialkylhydrazino pyrazine-2-carbothioamides showed activity within the range of 15.6 µg/cm3 to 250 µg/cm3.

Q3: Were there any limitations or challenges encountered during the research on these pyrazine derivatives?

A: One significant challenge encountered was the lack of in vivo efficacy observed for the most promising compound identified in vitro []. This highlights a common hurdle in drug development, where promising in vitro activity does not always translate to success in animal models or clinical settings. Further research is necessary to understand the factors contributing to this discrepancy and to optimize the compounds for improved in vivo efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.